(Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate
Description
The compound “(Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate” is a benzothiazole derivative characterized by a Z-configuration, a 6-ethoxy group, a 3-methyl substituent, and an ethanethioate side chain. Benzothiazoles are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .
Properties
IUPAC Name |
S-[2-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-4-19-10-5-6-11-12(7-10)21-14(16(11)3)15-13(18)8-20-9(2)17/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMQFFMKVOQACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)CSC(=O)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate, identified by its CAS number 905680-87-7, is a compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and data.
- Molecular Formula : C14H16N2O3S2
- Molecular Weight : 324.41 g/mol
- IUPAC Name : S-[2-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities. Specifically, compounds similar to this compound have demonstrated significant antimicrobial effects. For instance, a study on thio(urea)benzothiazoles showed in vitro activity against various bacterial and fungal strains, with some derivatives achieving minimal inhibitory concentrations (MICs) as low as 50 μg/mL .
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, certain synthesized compounds displayed IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 28 to 290 ng/mL against specific cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Enzymatic Activity : Some benzothiazole derivatives have been identified as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
- Reactive Oxygen Species (ROS) Scavenging : Certain studies have indicated that these compounds possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
- Interaction with Cellular Targets : The ability of these compounds to interact with specific cellular targets, such as amyloid beta peptide in Alzheimer's disease models, suggests a broader therapeutic potential beyond antimicrobial and anticancer activities .
Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A comparative study on various thio(urea)benzothiazoles revealed that certain derivatives exhibited potent antibacterial and antifungal properties, suggesting the potential for development into effective antimicrobial agents.
- Cytotoxicity Assessment : In vitro assays on multiple cancer cell lines indicated that selected benzothiazole derivatives could selectively target tumor cells without affecting normal cell viability.
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects : The 3-methyl group in the target compound improves stability compared to allyl-substituted analogs, aligning with the discontinuation of CAS:905681-11-0 due to safety concerns .
Synthetic Scalability : Methods from (e.g., acetone reflux) could be adapted for scalable synthesis of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
